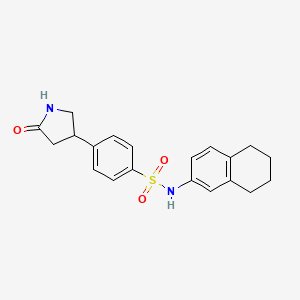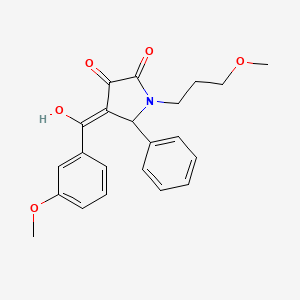![molecular formula C20H25ClN2O3 B11051172 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one is a synthetic organic compound featuring a spirocyclic structure. This compound is notable for its incorporation of a piperazine ring, which is a common motif in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drug molecules. The presence of the 3-chlorophenyl group further contributes to its biological activity, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Spirocyclic Core Formation: The next step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or an ester, under acidic or basic conditions.
Coupling Reaction: The final step is the coupling of the piperazine derivative with the spirocyclic core. This is typically done using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential interactions with various biological targets. The piperazine ring is known to interact with neurotransmitter receptors, making it a candidate for neurological studies.
Medicine
In medicine, 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting conditions such as anxiety, depression, and other central nervous system disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the spirocyclic core.
Mécanisme D'action
The mechanism of action of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one involves its interaction with molecular targets such as neurotransmitter receptors. The piperazine ring can mimic the structure of endogenous neurotransmitters, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)piperazine: A simpler analogue with similar biological activity.
1-(3-Chlorophenyl)piperazine: Another analogue with a different substitution pattern on the piperazine ring.
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine: A compound with a similar aromatic substitution but different core structure.
Uniqueness
4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure can enhance the compound’s stability, bioavailability, and ability to cross biological membranes, making it a valuable scaffold in drug design and development.
Propriétés
Formule moléculaire |
C20H25ClN2O3 |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C20H25ClN2O3/c21-15-5-4-6-16(13-15)22-9-11-23(12-10-22)19(25)17-14-18(24)26-20(17)7-2-1-3-8-20/h4-6,13,17H,1-3,7-12,14H2 |
Clé InChI |
DHPKVSBDDNGYEB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C(CC(=O)O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-{[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-9(10H)-acridinone](/img/structure/B11051098.png)
![N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide](/img/structure/B11051110.png)
![2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11051115.png)

![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11051124.png)
![3-(4-methoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051130.png)
![2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11051137.png)
![7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11051142.png)

![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051153.png)

![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)